molecular formula C23H19N5O2 B8141392 (5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one

(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one

Cat. No.: B8141392
M. Wt: 397.4 g/mol
InChI Key: MTBCHSCEHUGIEJ-MEFGMAGPSA-N
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Description

The compound identified as “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” is a chemical entity with specific properties and applications. It is important in various fields, including chemistry, biology, and industry, due to its unique characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production methods for “this compound” are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems and high-throughput techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons .

Scientific Research Applications

“(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” include other chemical entities with comparable structures and properties. Examples of such compounds are:

    1,2-Dichloroethene: (CID 638186 and CID 643833)

    1,2-Dichloroethene: (CID 10900)

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. This uniqueness makes it valuable for particular applications and research purposes .

Properties

IUPAC Name

(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-23(2)12-18-16(13-24-28(18)14-8-4-3-5-9-14)20(29)21(23)27-26-19-15-10-6-7-11-17(15)25-22(19)30/h3-11,13H,12H2,1-2H3,(H,25,26,30)/b27-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBCHSCEHUGIEJ-MEFGMAGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1=NNC4=C5C=CC=CC5=NC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(CC2=C(C=NN2C3=CC=CC=C3)C(=O)/C1=N/NC4=C5C=CC=CC5=NC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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